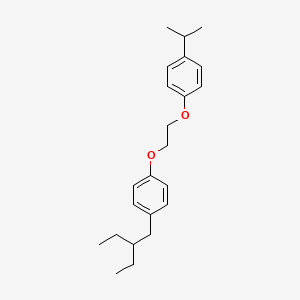![molecular formula C11H20O4S2 B14300281 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 116414-69-8](/img/structure/B14300281.png)
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with multiple ether and sulfanyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with ethylthiol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like thiolates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Simplified spirocyclic compounds
Substitution: Various substituted derivatives
Scientific Research Applications
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane involves its interaction with molecular targets through its sulfanyl and ether groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis[(methylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
- 2,7-Bis[(propylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
Uniqueness
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[44]nonane stands out due to its specific ethylsulfanyl groups, which impart unique chemical and physical properties
Properties
CAS No. |
116414-69-8 |
|---|---|
Molecular Formula |
C11H20O4S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,8-bis(ethylsulfanylmethyl)-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O4S2/c1-3-16-7-9-5-12-11(14-9)13-6-10(15-11)8-17-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
XLMJZLRGHNHBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1COC2(O1)OCC(O2)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
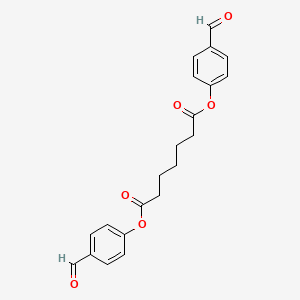

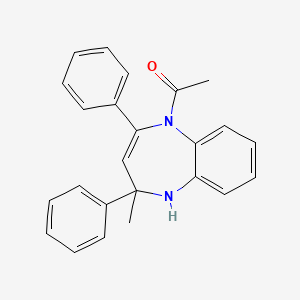

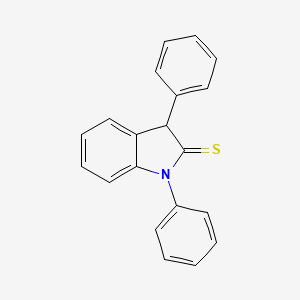
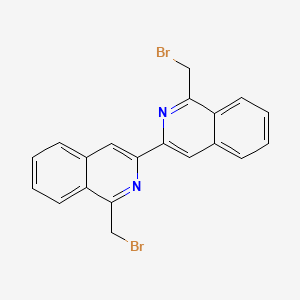




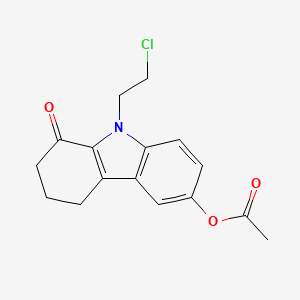
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
